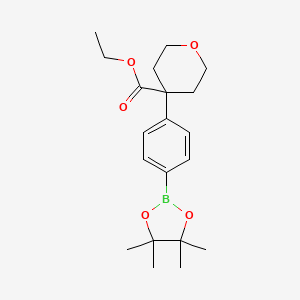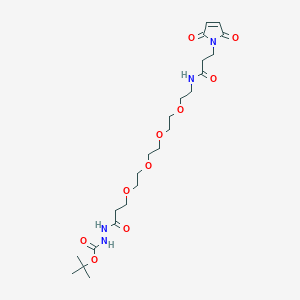
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N'-t-butyloxycarbonyl)hydrazid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid is a complex organic compound known for its unique structure and versatile applications in various fields of science and industry. This compound is characterized by the presence of a maleimide group, multiple ether linkages, and a hydrazide moiety, making it a valuable reagent in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Maleimide Group: The maleimide group is introduced through a reaction between maleic anhydride and an amine, followed by cyclization.
Ether Linkage Formation: The ether linkages are formed through nucleophilic substitution reactions involving alkyl halides and alcohols.
Hydrazide Formation: The hydrazide moiety is introduced by reacting a hydrazine derivative with an acyl chloride or ester.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce functional groups and create complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid involves its ability to form covalent bonds with target molecules. The maleimide group reacts with thiol groups in proteins, forming stable thioether linkages. This property is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to specific targets.
Comparison with Similar Compounds
Similar Compounds
19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid: Shares a similar structure but lacks the hydrazide moiety.
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic Acid: Another related compound with similar ether linkages and maleimide group.
Uniqueness
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid is unique due to the presence of the hydrazide moiety and the t-butyloxycarbonyl protecting group. These features enhance its reactivity and stability, making it a versatile reagent in various applications.
Properties
Molecular Formula |
C23H38N4O10 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |
InChI |
InChI=1S/C23H38N4O10/c1-23(2,3)37-22(32)26-25-19(29)7-10-33-12-14-35-16-17-36-15-13-34-11-8-24-18(28)6-9-27-20(30)4-5-21(27)31/h4-5H,6-17H2,1-3H3,(H,24,28)(H,25,29)(H,26,32) |
InChI Key |
JVGSCNAVSZPOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


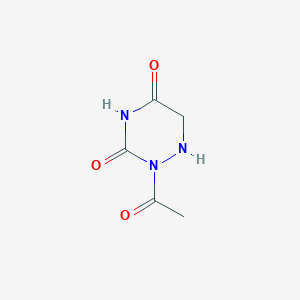
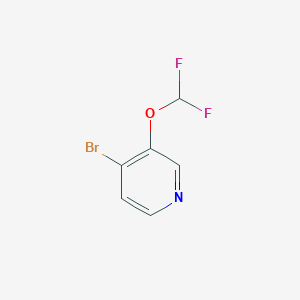
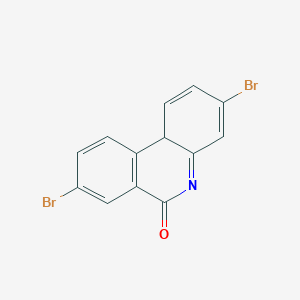
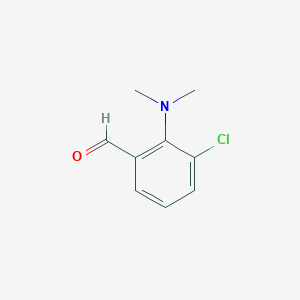
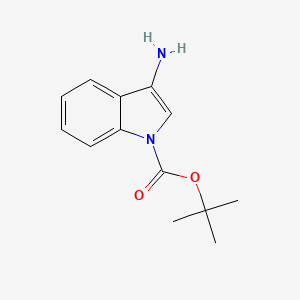
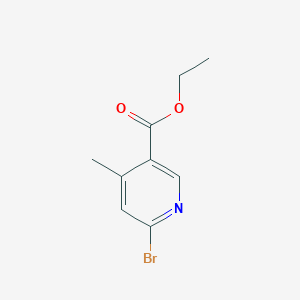
![Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-](/img/structure/B12332252.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12332275.png)
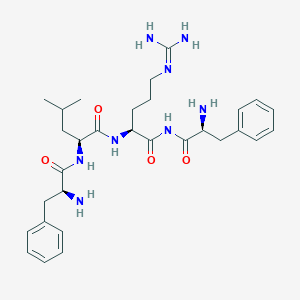
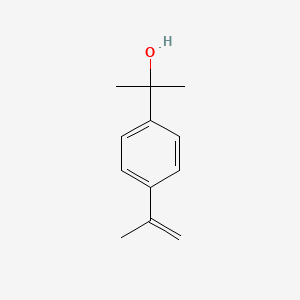

![(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12332300.png)
